

Chemical Profile & Preparation

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Compound Focus: Tosedostat

CAS No.: 238750-77-1

Cat. No.: S548190

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Table 1: Basic Chemical and Solubility Profile of Tosedostat

Property	Detail
CAS Number	238750-77-1 [1] [2] [3]
Molecular Formula	C ₂₁ H ₃₀ N ₂ O ₆ [1] [2] [3]
Molecular Weight	406.47 g/mol [1] [2] [3]
Physical Form	White to off-white powder [4] [3]
Recommended Storage	-20°C, desiccated, and protected from light [2] [5] [3]
Solubility in DMSO	~55-81 mg/mL (135-199 mM) [1] [2]

Table 2: Documented Stock Solution Preparation in DMSO

Parameter	Protocol 1 (from Selleckchem)	Protocol 2 (from MedChemExpress)
Suggested Concentration	80 mg/mL (~199 mM) [1]	25 mg/mL (~61.5 mM) [4]

| **Preparation Steps** | 1. Bring DMSO to room temperature and use freshly opened containers. 2. Add the required mass of **Tosedostat** powder to a volumetric vessel. 3. Add the calculated volume of DMSO to

achieve the final concentration. 4. Mix thoroughly by vortexing or gentle sonication until a clear solution is obtained [1]. | 1. Weigh the required mass of **Tosedostat**. 2. Add the calculated volume of DMSO. 3. Sonicate and warm the mixture to aid dissolution [4]. | | **Critical Notes** | - **Hygroscopic DMSO**: Absorption of moisture can reduce solubility and compound stability. Always use fresh, anhydrous DMSO [1].

- **Sonication**: May be required to achieve complete dissolution, especially for higher concentrations [2] [4].
- **Aliquoting**: Prepare single-use aliquots to minimize freeze-thaw cycles and contact with air [2] [5]. |

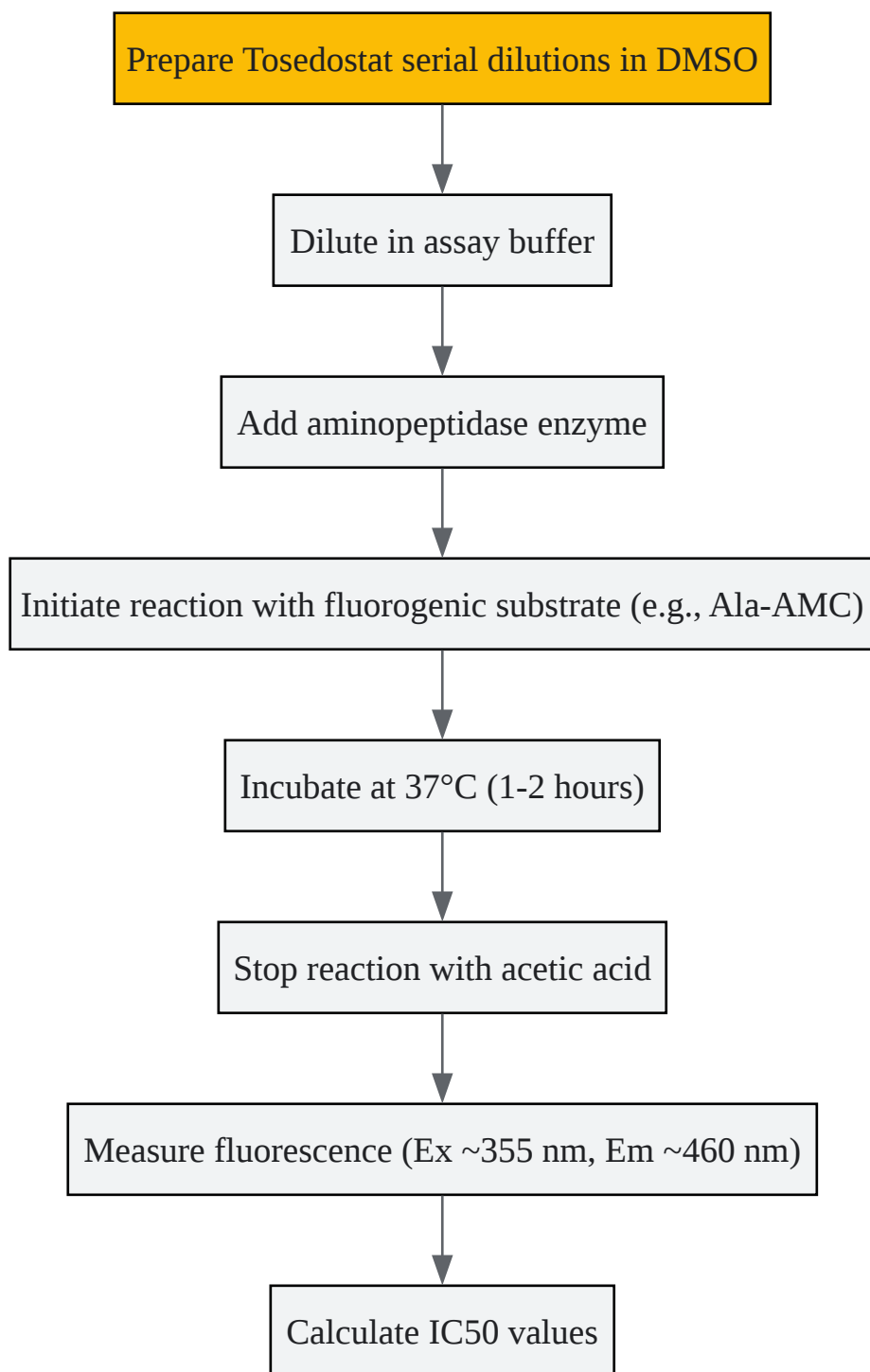
Experimental Application Protocols

Here are detailed methodologies for using **Tosedostat** in biochemical and cellular assays, based on published research.

In Vitro Aminopeptidase Inhibition Assay

This protocol measures the direct enzymatic inhibition of aminopeptidases like Leucine Aminopeptidase (LAP) and Puromycin-Sensitive Aminopeptidase (PuSA) [1] [6].

- **Principle**: The assay uses fluorogenic substrates (e.g., Ala-AMC). Inhibitor blocks aminopeptidase activity, reducing the liberation of the fluorescent group (AMC), which is quantified.
- **Workflow**:



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• **Key Reagents:**

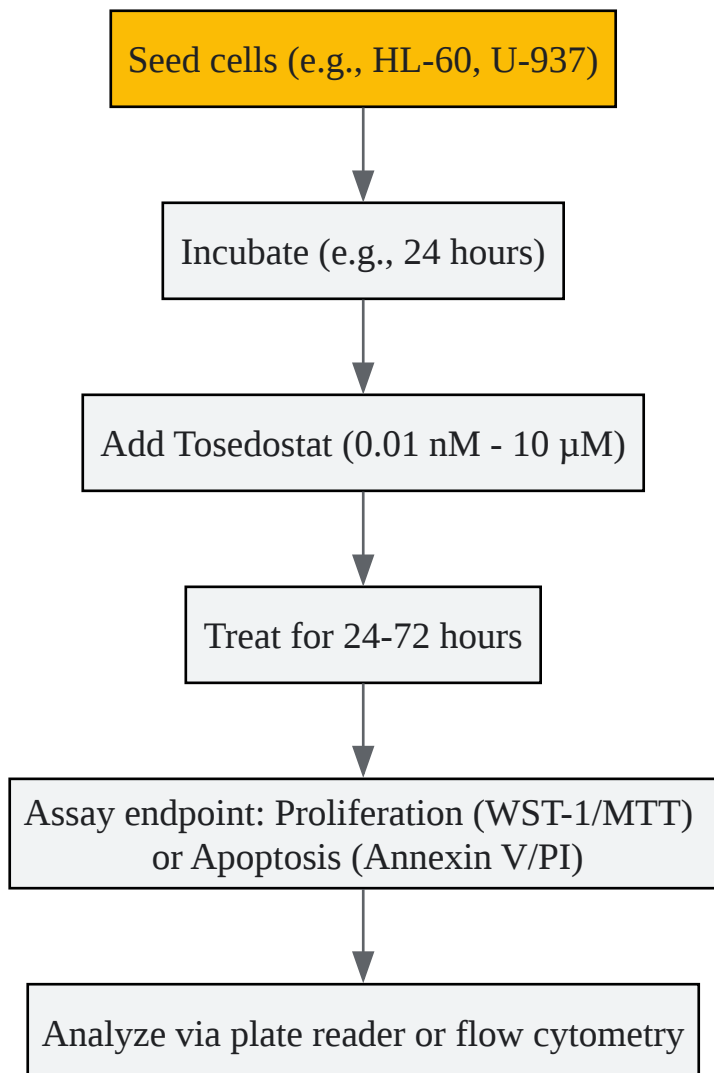
- **Enzyme:** e.g., 10 µg/mL LAP [1] [6].
- **Substrate:** e.g., 0.5 mM L-Leu-Gly-Gly (for LAP) or 125 µM Ala-AMC (for PuSA) in Tris or HEPES buffer [1] [6].
- **Stop Solution:** 3% (v/v) acetic acid [1] [6].

- **Data Analysis:** Plot fluorescence intensity (relative enzyme activity) against the log of **Tosedostat** concentration to determine the IC₅₀ value.

Cellular Proliferation and Death Assay

This protocol assesses the anti-proliferative and pro-apoptotic effects of **Tosedostat** on cancer cell lines [1] [6].

- **Principle:** **Tosedostat** is converted intracellularly to its active form, inhibiting aminopeptidases and inducing amino acid deprivation, ultimately leading to reduced proliferation and cell death.
- **Workflow:**



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Key Parameters:

- **Cell Lines:** Human leukemia lines like HL-60 and U-937 are highly sensitive (IC_{50} ~10-30 nM), while HuT 78 is resistant (IC_{50} >10 μ M) [1] [6].
- **Treatment:** Prepare treatment media by diluting the DMSO stock directly into cell culture medium. Final DMSO concentration should typically be $\leq 0.1\%$ [6].
- **Incubation Time:** Commonly 72 hours for proliferation assays [1].
- **Endpoint Measurements:**
 - **Proliferation:** Use WST-1 or MTT assay [6].
 - **Apoptosis:** Use Annexin V/PI staining followed by flow cytometry [1] [6].
 - **Cell Cycle:** Analyze by propidium iodide staining and flow cytometry [6].

Critical Notes for Researchers

- **Stability:** **Tosedostat** is air-sensitive and can form impurities via oxidation. Always store stock solutions under an inert gas (e.g., argon or nitrogen) if possible, and use sealed containers [5].
- **In Vivo Use:** For animal studies, **Tosedostat** is orally bioavailable. Formulations for in vivo administration often use suspensions in 0.5% methylcellulose/1% Tween 80 or solutions in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1] [2].
- **Clinical Context:** Be aware that while **Tosedostat** showed promise in early studies, a Phase II clinical trial in elderly AML patients found that adding it to standard chemotherapy was associated with **inferior survival and higher rates of serious infections and atrial fibrillation** compared to standard treatment alone [7]. This highlights the complexity of its biological effects.

Summary of Key Quantitative Data

Table 3: Summary of Key Experimental Data for Tosedostat

Assay Type	Parameter	Value / Concentration	Context / Cell Line
Enzyme Inhibition (IC_{50})	LAP	100 nM [1] [5]	In vitro enzyme assay
	PuSA	150 nM [1] [5]	In vitro enzyme assay
	Aminopeptidase N	220 nM [1] [5]	In vitro enzyme assay

Assay Type	Parameter	Value / Concentration	Context / Cell Line
Cellular Anti-proliferative Activity (IC ₅₀)	U-937	10 nM [1] [6]	Human leukemia cell line
	HL-60	30 nM [1]	Human promyelocytic leukemia
	HuT 78	>10 µM [1] [6]	Resistant T-cell line
In Vivo Dosing (Animal Models)	Oral dosage (rat/mouse)	~30 - 100 mg/kg/day [1] [6]	HOSP.1P rat mammary carcinoma model

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